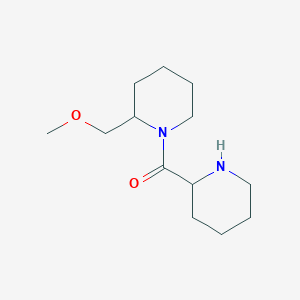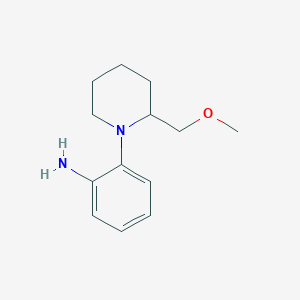
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid
Overview
Description
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid is a fluorinated azetidine derivative with a molecular weight of 175.2 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in chemistry and industry .
Preparation Methods
The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid involves several steps. One common method includes the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as an intermediate . This intermediate is then further processed to obtain the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired selectivity and yield .
Chemical Reactions Analysis
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique reactivity makes it useful in studying biological pathways and interactions.
Medicine: It is explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Its reactivity and selectivity are valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The fluorinated azetidine ring can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring structure but may differ in their substituents and reactivity.
Fluorinated compounds: Compounds with fluorine atoms often exhibit unique reactivity and stability, making them valuable in various applications.
The uniqueness of this compound lies in its combination of the azetidine ring and the fluoromethyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-6(3-9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBJVLQPKCSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)
